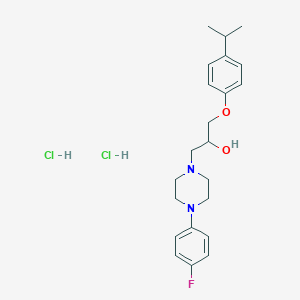

1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C22H31Cl2FN2O2 and its molecular weight is 445.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol dihydrochloride, commonly referred to as a piperazine derivative, is a complex organic compound notable for its potential therapeutic applications. Its unique structure, featuring a piperazine ring and various functional groups, allows for diverse biological activities. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound's IUPAC name is 1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-isopropylphenoxy)propan-2-ol dihydrochloride. Its molecular formula is C23H31FN2O2⋅2HCl, and it has a molecular weight of approximately 434.43 g/mol. The presence of the fluorophenyl and isopropylphenoxy groups contributes to its lipophilicity and receptor binding capabilities.

The biological activity of this compound primarily stems from its interaction with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). It is believed to act as a selective antagonist or modulator at serotonin (5-HT) and dopamine receptors, which are crucial in regulating mood, cognition, and behavior.

Key Mechanisms:

- Serotonin Receptor Modulation : The compound may exhibit affinity for 5-HT receptors, influencing serotonergic neurotransmission.

- Dopamine Receptor Interaction : Its structure suggests potential interactions with dopamine receptors, which could affect dopaminergic pathways related to reward and motor control.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

Antidepressant Effects

A study conducted on animal models showed that the compound exhibited significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test. These effects were linked to enhanced serotonergic activity in the brain.

Anxiolytic Properties

In addition to antidepressant effects, the compound has been evaluated for anxiolytic properties. Preclinical trials indicated a reduction in anxiety-like behaviors in rodents, suggesting potential use in treating anxiety disorders .

Neuroprotective Effects

Research has also indicated that this compound may possess neuroprotective properties. In vitro studies demonstrated that it could protect neuronal cells from oxidative stress-induced apoptosis, which is relevant for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Case Studies

Several case studies have been documented regarding the therapeutic potential of this compound:

- Case Study on Depression :

- Anxiety Disorders :

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound is characterized by a piperazine ring substituted with a fluorophenyl group and a phenoxypropanol moiety. The synthesis typically involves multiple steps:

- Piperazine Preparation : The synthesis begins with the formation of the piperazine core.

- Fluorophenyl Introduction : The fluorophenyl group is introduced through electrophilic aromatic substitution.

- Phenoxypropanol Attachment : This moiety is added via nucleophilic substitution reactions.

- Purification : The final product is purified using crystallization or chromatography techniques.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

- Antidepressant Activity : Due to its structural similarity to known antidepressants, it has been studied for its ability to modulate serotonin and dopamine receptors, which are critical in mood regulation.

- Antipsychotic Properties : Research indicates potential antipsychotic effects by interacting with dopamine receptors, making it a candidate for further development in treating schizophrenia and related disorders.

The biological activity of 1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol dihydrochloride is attributed to its interaction with various molecular targets:

- Receptor Binding : The compound may bind to specific receptors (e.g., serotonin and dopamine receptors), modulating their activity and leading to significant pharmacological effects.

- Enzyme Interaction : It has been studied for its effects on enzymes involved in neurotransmitter metabolism, potentially influencing neurotransmitter levels in the brain.

Chemical Research

In chemical research, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow for various modifications, making it suitable for:

- Synthesis of Analogues : Researchers can create analogues with altered properties for specific applications in drug development.

- Material Science Applications : Its chemical properties may be leveraged in developing new materials or chemical processes.

Propiedades

IUPAC Name |

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-propan-2-ylphenoxy)propan-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FN2O2.2ClH/c1-17(2)18-3-9-22(10-4-18)27-16-21(26)15-24-11-13-25(14-12-24)20-7-5-19(23)6-8-20;;/h3-10,17,21,26H,11-16H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOXCXVEEDOWOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31Cl2FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.